molecular formula C50H82N2O12 B12766212 (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone CAS No. 104450-50-2

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone

Cat. No.: B12766212
CAS No.: 104450-50-2
M. Wt: 903.2 g/mol
InChI Key: BGJVXNVPDPZEMG-WXXKFALUSA-N
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Description

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as esterification, reduction, and substitution. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. Advanced techniques such as microfluidization and the use of green chemistry principles are employed to minimize environmental impact and enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may involve the use of catalysts or specific solvents to enhance the reaction rate and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone has numerous applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone
  • (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(ethoxymethyl)phenyl]ethanone

Uniqueness

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can be tailored to achieve desired outcomes in various contexts .

Properties

CAS No.

104450-50-2

Molecular Formula

C50H82N2O12

Molecular Weight

903.2 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone

InChI

InChI=1S/2C23H39NO4.C4H4O4/c2*1-5-6-7-8-9-10-13-27-16-21-14-20(19(4)25)11-12-23(21)28-17-22(26)15-24-18(2)3;5-3(6)1-2-4(7)8/h2*11-12,14,18,22,24,26H,5-10,13,15-17H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

BGJVXNVPDPZEMG-WXXKFALUSA-N

Isomeric SMILES

CCCCCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCCCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCCCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCCCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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